

# Unraveling Complanatin I: A Technical Examination of a Structurally Elusive Flavonoid Glycoside

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## Compound of Interest

Compound Name: *Complanatin I*

Cat. No.: *B15589104*

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The natural product **Complanatin I** has emerged as a molecule of interest within the scientific community. However, a significant challenge impedes its comprehensive study and potential therapeutic development: the lack of a definitively elucidated and distinct chemical structure. Publicly available chemical databases frequently conflate **Complanatin I** with its analogue, **Complanatin II**, presenting a single, complex molecular entity that represents both. This technical guide addresses this ambiguity, summarizes the available structural information, and provides a framework for the experimental and computational methodologies required for its definitive characterization and future investigation.

## The Conundrum of the Chemical Structure of Complanatin I

The primary obstacle in the study of **Complanatin I** is the ambiguity of its precise chemical structure. The PubChem database, a key resource for chemical information, lists a single entry for "Complanatin" (CID 162863934) with the molecular formula  $C_{43}H_{52}O_{20}$ . Critically, this entry provides "**Complanatin II**" as a synonym, and it is unclear whether the provided structure corresponds to **Complanatin I**, **Complanatin II**, or a common representation for both.

The IUPAC name associated with this entry is [(2S,3S,4S,5R,6S)-3,5-dihydroxy-2-[4-[5-hydroxy-7-methoxy-4-oxo-3-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-

yl]oxychromen-2-yl]phenoxy]-6-(hydroxymethyl)oxan-4-yl] (2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate. This name describes a highly complex C-glycosylflavonoid, a class of compounds known for their structural diversity and significant biological activities.

Without access to the original isolation and structure elucidation paper for **Complanatin I**, which would definitively differentiate it from **Complanatin II**, any detailed discussion of its biological activity, signaling pathways, and quantitative data remains speculative.

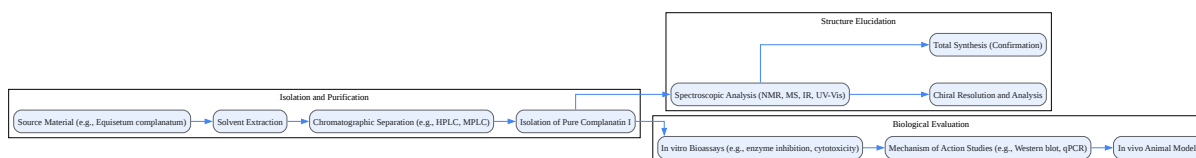
## Hypothetical Core Structure and Potential Significance

Based on the provided IUPAC name, the core of the Complanatin structure is a flavone, which is a class of flavonoids. This core is extensively modified with glycosidic linkages, suggesting a molecule with potentially intricate binding capabilities and biological targets. Flavonoids isolated from Equisetum species, the likely source of **Complanatin I**, are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

The complexity of the putative structure of **Complanatin I** suggests that it may interact with multiple biological targets, making it a candidate for investigation in various disease models. However, until its structure is unequivocally confirmed, such research cannot proceed on a solid foundation.

## A Roadmap for Future Investigation: Proposed Methodologies

To resolve the structural ambiguity and enable a comprehensive technical understanding of **Complanatin I**, the following experimental and computational workflow is proposed. This workflow represents a standard approach in natural product chemistry for the characterization of novel compounds.



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